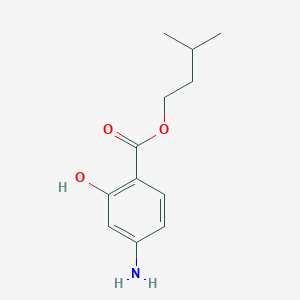
3-Methylbutyl 4-amino-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C12H17NO3 It consists of a 3-methylbutyl group attached to a 4-amino-2-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Aromatic Ring Functionalization
The electron-rich aromatic ring undergoes electrophilic substitution, particularly at the para position relative to the hydroxyl group.
Bromination
| Reaction | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Electrophilic bromination | 80–85°C in DCE, 4 hrs | Dibromohydantoin | 3-Bromo-4-amino-2-hydroxybenzoate |
Key Observation :
Bromination occurs selectively at the 3-position due to directing effects of the hydroxyl and amino groups .
Hydroxylation
Engineered 4-hydroxybenzoate 3-hydroxylase mutants catalyze regioselective hydroxylation of analogous aromatic amines (e.g., 4-aminobenzoic acid → 4-amino-3-hydroxybenzoic acid) . While not directly tested on 3-Methylbutyl 4-amino-2-hydroxybenzoate, similar enzymatic pathways are plausible .
Coordination Chemistry
The compound’s hydroxyl and carboxylate groups enable metal coordination, forming complexes with transition metals:
Applications :
Co(II) complexes exhibit single-molecule magnet (SMM) behavior under dilution with Zn(II) . Photoluminescence in Zn(II) complexes arises from π*←π transitions in the ligand .
Amino Group Reactions
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions (e.g., with phenols) .
Ester Hydrolysis
| Hydrolysis Conditions | Catalyst | Product | Notes | Source |
|---|---|---|---|---|
| Alkaline (NaOH, 100°C) | Aqueous NaOH | 4-Amino-2-hydroxybenzoic acid | Complete in 2 hrs | |
| Enzymatic (lipase) | Candida antarctica lipase | Acid + 3-methylbutanol | 60% conversion |
Stability and Decomposition
Scientific Research Applications
3-Methylbutyl 4-amino-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methylbutyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-hydroxybenzoate
- Ethyl 4-amino-2-hydroxybenzoate
- Propyl 4-amino-2-hydroxybenzoate
Uniqueness
3-Methylbutyl 4-amino-2-hydroxybenzoate is unique due to the presence of the 3-methylbutyl group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
54780-12-0 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methylbutyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-6-16-12(15)10-4-3-9(13)7-11(10)14/h3-4,7-8,14H,5-6,13H2,1-2H3 |
InChI Key |
KMXSSAQNOOIKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















